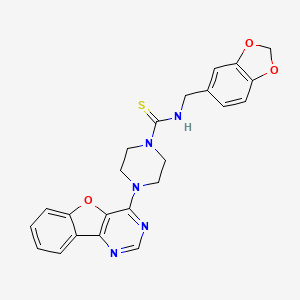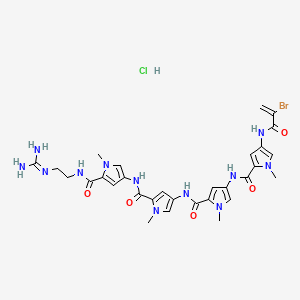
STX-0119
概要
説明
STX-0119は、シグナル伝達と転写活性化因子3(STAT3)の二量体化を選択的に阻害する経口活性薬です。STAT3は、細胞増殖やアポトーシスなど、さまざまな細胞プロセスに関与する転写因子です。 STAT3の二量体化を阻害することにより、this compoundはこれらのプロセスを潜在的に調節することができ、がん研究やその他の分野で注目される化合物となっています .
科学的研究の応用
Chemistry
In chemistry, STX-0119 is used as a tool to study the STAT3 signaling pathway. Its ability to inhibit STAT3 dimerization makes it valuable in understanding the role of STAT3 in various chemical processes.
Biology
In biological research, this compound is employed to investigate the effects of STAT3 inhibition on cell growth, apoptosis, and other cellular functions. It is particularly useful in studying cancer cell lines where STAT3 is often overactive.
Medicine
Medically, this compound holds potential as a therapeutic agent in cancer treatment. By inhibiting STAT3, it can potentially reduce tumor growth and enhance the efficacy of other cancer therapies.
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals targeting the STAT3 pathway. Its selective inhibition of STAT3 makes it a promising candidate for drug development.
作用機序
STX-0119は、STAT3タンパク質に結合してその二量体化を防ぐことで作用します。この阻害は、STAT3の転写活性を阻害し、細胞増殖と生存に関与する遺伝子の発現を低下させます。 関与する分子標的と経路には、サイトカインと成長因子のシグナルを核に伝達するために不可欠なJAK/STATシグナル伝達経路が含まれます .
類似の化合物との比較
類似の化合物
FLLL32: 異なる作用機序を持つ別のSTAT3阻害剤。
2-(1,8-ナフチリジン-2-イル)フェノール: STAT3に対して類似の阻害効果を持つ化合物。
フルダラビン: STAT3シグナル伝達にも影響を与えるヌクレオシドアナログ。
独自性
This compoundは、その高い選択性と経口バイオアベイラビリティが特徴です。他のSTAT3阻害剤とは異なり、経口投与することができ、潜在的な治療的使用にとってより便利です。 STAT3の二量体化を特異的に阻害することによって、STAT3経路の他の側面を標的とする化合物とも区別されます .
生化学分析
Biochemical Properties
STX-0119 interacts with a variety of biomolecules, most notably the Signal Transducer and Activator of Transcription 3 (STAT3). It inhibits activated STAT3 and the expression of STAT3-regulated oncoproteins such as c-Myc, cyclin D1, and survivin in lung cancer cells .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In human lung cancer cells, it inhibits cell viability and survival . It decreases the amount of STAT3 in the nuclear fraction and induces apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with STAT3, leading to inhibition of this protein and a decrease in the expression of STAT3-regulated oncoproteins . This results in changes in gene expression, leading to apoptosis and decreased cell viability .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have long-term effects on cellular function. It has been observed to inhibit the nuclear localization of STAT3 in cells, resulting in decreased expression of its target genes .
準備方法
合成経路と反応条件
STX-0119の合成は、市販の出発物質から開始し、複数のステップで構成されています。重要なステップには通常、以下が含まれます。
コア構造の形成: これは、一連の縮合反応と環化反応によって、分子の中心骨格を構築することを含みます。
官能基化: 目的の生物活性を達成するために、コア構造にさまざまな官能基を導入します。
精製: 最終生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製され、高純度を実現します。
工業生産方法
This compoundの工業生産は、同様の合成経路に従う可能性がありますが、より大規模に行われます。これには、温度、圧力、溶媒選択など、スケーラビリティのための反応条件の最適化が含まれます。連続フロー化学は、効率と収率を向上させるために使用される可能性があります。
化学反応の分析
反応の種類
STX-0119は、以下を含むいくつかの種類の化学反応を起こします。
酸化: 分子への酸素原子の導入。
還元: 酸素原子の除去または水素原子の付加。
置換: ある官能基を別の官能基で置き換える。
一般的な試薬と条件
酸化: 酸性条件下で、過マンガン酸カリウムや三酸化クロムなどの試薬。
還元: 水素化リチウムアルミニウムまたはパラジウム触媒を用いた水素ガスなどの試薬。
置換: 目的の置換に応じて、さまざまな求核剤または求電子剤。
主要な生成物
これらの反応から生成される主要な生成物は、関与する特定の官能基によって異なります。たとえば、酸化によりケトンまたはカルボン酸が生成される可能性があり、還元によりアルコールまたはアミンが生成される可能性があります。
科学研究への応用
化学
化学において、this compoundはSTAT3シグナル伝達経路を研究するためのツールとして使用されます。STAT3の二量体化を阻害する能力は、さまざまな化学プロセスにおけるSTAT3の役割を理解するために貴重です。
生物学
生物学的研究において、this compoundは、細胞増殖、アポトーシス、その他の細胞機能に対するSTAT3阻害の影響を調査するために使用されます。これは、STAT3がしばしば過剰に活性化されている癌細胞株を研究する際に特に役立ちます。
医学
医学的に、this compoundは、がん治療における治療薬として可能性を秘めています。STAT3を阻害することにより、腫瘍の増殖を抑制し、他の癌治療の有効性を高める可能性があります。
産業
産業部門では、this compoundは、STAT3経路を標的とする新しい医薬品開発に使用される可能性があります。STAT3の選択的阻害は、創薬のための有望な候補となります。
類似化合物との比較
Similar Compounds
FLLL32: Another STAT3 inhibitor with a different mechanism of action.
2-(1,8-naphthyridin-2-yl)phenol: A compound with similar inhibitory effects on STAT3.
Fludarabine: A nucleoside analog that also affects STAT3 signaling.
Uniqueness
STX-0119 is unique in its high selectivity and oral bioavailability. Unlike some other STAT3 inhibitors, it can be administered orally, making it more convenient for potential therapeutic use. Its specific inhibition of STAT3 dimerization also sets it apart from compounds that target other aspects of the STAT3 pathway .
特性
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O3/c27-20(24-22-26-25-21(29-22)19-11-6-12-28-19)16-13-18(14-7-2-1-3-8-14)23-17-10-5-4-9-15(16)17/h1-13H,(H,24,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPXTRXFUMGQLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NN=C(O4)C5=CC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of STX-0119?
A1: this compound is a small molecule inhibitor that selectively targets Signal Transducer and Activator of Transcription 3 (STAT3) dimerization. [, , , ] Unlike other STAT3 inhibitors, this compound does not significantly suppress Tyr-705 phosphorylation of STAT3. [] Instead, it directly inhibits STAT3 dimerization, preventing its DNA binding activity and subsequent transcriptional regulation of target genes. []
Q2: Which genes are known to be downregulated by this compound treatment?
A2: Studies have shown that this compound downregulates various STAT3 target genes, including:
- Oncogenes: c-myc, survivin [, , ]
- Cell cycle regulators: cyclin D1 []
- Angiogenic factors: HIF-1α, VEGF []
- Stem cell markers: CD44, Nanog, Nestin, CD133 []
- Others: YKL-40, MAGEC1, MGMT, EMT genes, mesenchymal genes []
Q3: How effective is this compound against temozolomide-resistant glioblastoma?
A3: this compound demonstrates promising activity against temozolomide-resistant (TMZ-R) glioblastoma. In vitro, while its growth inhibitory effect on TMZ-R U87 cells was moderate (IC₅₀ of 45 µM), in vivo studies showed significant tumor growth suppression exceeding 50% and prolonged survival in mice bearing TMZ-R U87 tumors. [] This suggests that this compound could be a potential therapeutic option for overcoming TMZ resistance in recurrent glioblastoma.
Q4: Does this compound exhibit synergistic effects with other anti-cancer agents?
A4: Research suggests potential synergistic effects when combining this compound with other anti-cancer agents:
- Rapamycin (mTOR inhibitor): Combining this compound with rapamycin showed significant growth inhibition in TMZ-R U87 cells, surpassing the efficacy of each agent alone. This suggests a potential interplay between STAT3 and mTOR pathways mediated by YKL-40 protein. []
- Sorafenib (multikinase inhibitor): In human oral cancer models, combining this compound with sorafenib resulted in significantly enhanced antitumor activity compared to monotherapy. []
Q5: What is the impact of this compound on the tumor microenvironment?
A5: Interestingly, this compound exhibits a dual effect on the tumor microenvironment in HCC models:
- Increased T cell infiltration: Treatment with this compound significantly increased the infiltration of CD8+ T cells into the tumor. []
- Enhanced immunosuppression: Paradoxically, this compound also increased immunosuppressive factors like Tregs, hypoxia, and activated cancer-associated fibroblasts (CAFs), potentially counteracting its positive impact on T cell infiltration. []
Q6: Are there any structural analogs of this compound with improved properties?
A6: YHO-1701 is a novel quinolinecarboxamide derivative derived from this compound that demonstrates improved potency and pharmacokinetic properties. [] Molecular docking studies suggest a more stable interaction of YHO-1701 with the STAT3 SH2 domain compared to this compound. []
Q7: How was this compound discovered?
A7: this compound was identified through a virtual screening approach using a customized version of the DOCK4 program. [] The researchers utilized the crystal structure of STAT3 to screen for potential small molecule inhibitors that could disrupt its dimerization. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B1684541.png)



![1-[6-[[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione](/img/structure/B1684552.png)
![N-[(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide](/img/structure/B1684553.png)




![2-[[4-[(2-Amino-3-sulfanylpropyl)amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B1684560.png)


